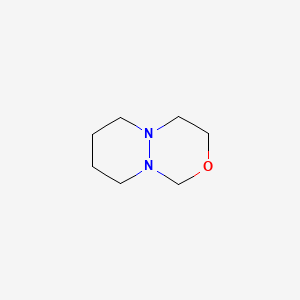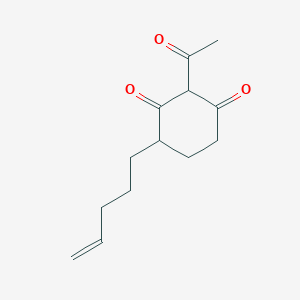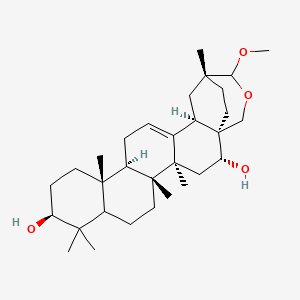
Glycine, N-(6-chloro-2-methoxy-9-acridinyl)-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycine, N-(6-chloro-2-methoxy-9-acridinyl)-, methyl ester is a chemical compound known for its unique structure and properties. It is a derivative of acridine, a class of compounds known for their applications in various fields, including medicinal chemistry and molecular biology. This compound is particularly noted for its potential use in nucleic acid staining and as a fluorescent probe .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(6-chloro-2-methoxy-9-acridinyl)-, methyl ester typically involves the reaction of 6-chloro-2-methoxy-9-acridinecarboxylic acid with glycine methyl ester. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This would likely involve the use of continuous flow reactors and automated systems to maintain consistent reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
Glycine, N-(6-chloro-2-methoxy-9-acridinyl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine atom, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of methoxy-substituted acridine derivatives.
Wissenschaftliche Forschungsanwendungen
Glycine, N-(6-chloro-2-methoxy-9-acridinyl)-, methyl ester has several scientific research applications:
Chemistry: Used as a fluorescent probe for detecting nucleic acids.
Biology: Employed in staining techniques for visualizing DNA and RNA in cells.
Industry: Utilized in the production of fluorescent dyes and markers.
Wirkmechanismus
The compound exerts its effects primarily through intercalation into nucleic acids. This intercalation disrupts the normal structure of DNA and RNA, making it useful for staining and visualization purposes. The molecular targets include the nucleic acid bases, and the pathways involved are related to the binding and stabilization of the nucleic acid structures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acridine Orange: Another acridine derivative used for nucleic acid staining.
Ethidium Bromide: Commonly used for DNA visualization in gel electrophoresis.
Propidium Iodide: Used for staining dead cells in flow cytometry.
Uniqueness
Glycine, N-(6-chloro-2-methoxy-9-acridinyl)-, methyl ester is unique due to its specific substitution pattern, which imparts distinct fluorescence properties and binding affinities compared to other acridine derivatives. This makes it particularly useful in applications requiring high sensitivity and specificity .
Eigenschaften
| 77420-87-2 | |
Molekularformel |
C17H15ClN2O3 |
Molekulargewicht |
330.8 g/mol |
IUPAC-Name |
methyl 2-[(6-chloro-2-methoxyacridin-9-yl)amino]acetate |
InChI |
InChI=1S/C17H15ClN2O3/c1-22-11-4-6-14-13(8-11)17(19-9-16(21)23-2)12-5-3-10(18)7-15(12)20-14/h3-8H,9H2,1-2H3,(H,19,20) |
InChI-Schlüssel |
FRBWMWHHSRZABQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,2'-[(1R,3S)-Cyclopent-4-ene-1,3-diyl]diacetic acid](/img/structure/B14454140.png)




